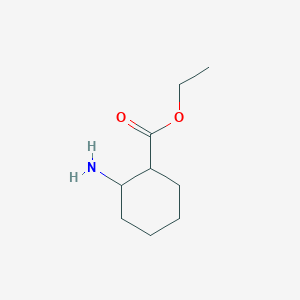

Ethyl 2-aminocyclohexanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-aminocyclohexanecarboxylate is a chemical compound with the molecular formula C9H17NO2 . It is also known as ethyl 2-aminocyclohexane-1-carboxylate .

Synthesis Analysis

The synthesis of Ethyl 2-aminocyclohexanecarboxylate has been reported in scientific literature. For instance, an enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate was carried out in green organic media, under solvent-free and ball-milling conditions .Molecular Structure Analysis

The molecular structure of Ethyl 2-aminocyclohexanecarboxylate consists of a cyclohexane ring with an amino group and a carboxylate ester group attached . The molecular weight of the compound is 171.24 g/mol .Scientific Research Applications

Synthesis of β-Amino Acid Derivatives

Ethyl 2-aminocyclohexanecarboxylate: is used in the synthesis of enantiomeric β-amino acid derivatives. These derivatives are crucial in synthetic chemistry and drug research due to their pharmacological properties . For example, compounds like cispentacin and icofungipen, which exhibit antifungal activity, can be synthesized from β-amino acid derivatives .

Enzymatic Resolution

The compound plays a significant role in enzymatic resolution processes. Using enzymes like Candida antarctica lipase B (CALB), it’s possible to achieve high enantioselectivity in the hydrolysis of β-amino esters . This method is particularly valuable for preparing pharmaceuticals that require specific enantiomers.

Green Chemistry Applications

Ethyl 2-aminocyclohexanecarboxylate: is involved in green chemistry strategies, such as solvent-free and ball-milling conditions, to carry out enantioselective reactions . These methods are environmentally friendly and sustainable, reducing the use of harmful solvents in chemical processes.

Building Blocks for Modified Peptides

This compound serves as a building block for the synthesis of modified peptides and self-organizing foldameric structures . These structures have increased activity and stability, making them attractive for developing new therapeutic agents.

Drug Research and Development

In drug research, Ethyl 2-aminocyclohexanecarboxylate is a precursor in the synthesis of various pharmacologically active compounds. Its transformation into different derivatives allows for the creation of molecules with potential therapeutic effects.

Molecular Structure Analysis

The molecular structure of Ethyl 2-aminocyclohexanecarboxylate derivatives is extensively studied to understand their interaction with biological targets. X-ray analysis and other structural determination methods are used to reveal the conformation and bonding patterns of these compounds.

Future Directions

The future directions of research involving Ethyl 2-aminocyclohexanecarboxylate could involve further exploration of its synthesis, as well as investigation into its potential applications in various fields. For instance, a recent study has reported the use of enzymatic kinetic resolution for the preparation of enantiomeric carbocyclic β-amino acid derivatives , which could open up new avenues for research.

properties

IUPAC Name |

ethyl 2-aminocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODUKXHGDCJEOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-aminocyclohexanecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethyl (methylsulfanyl)acetate](/img/structure/B374848.png)

![2-(8-Methyl-1,3-dioxo-2-propan-2-yl-2-aza-8-azoniaspiro[4.5]decan-8-yl)ethyl 2,2-diphenylacetate](/img/structure/B374849.png)

![3-[4-[2-(2-Phenylphenoxy)ethyl]piperazin-1-yl]propan-1-ol](/img/structure/B374852.png)

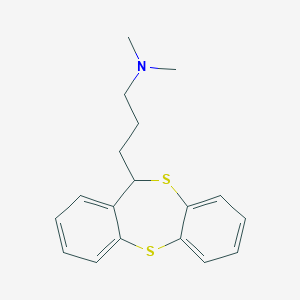

![2-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N-methylethanamine](/img/structure/B374854.png)

![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol](/img/structure/B374856.png)

![1-(3-Chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-(2-ethoxyethyl)piperazine](/img/structure/B374858.png)

![1-(2,6-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374860.png)

![1-(2-{4-[2-(Methylsulfanyl)ethyl]-1-piperazinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B374861.png)

![2-(11H-dibenzo[b,f][1,4]oxathiepin-11-yl)-N,N-dimethylethanamine](/img/structure/B374862.png)

![4-(8-chloro-11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-1-methylpiperidine](/img/structure/B374863.png)

![1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazine](/img/structure/B374864.png)

![1-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)-4-(2-ethoxyethyl)piperazine](/img/structure/B374866.png)

![1-(2,7-Dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374868.png)